Methyl 5-bromo-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of isonicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate typically involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride. The reaction proceeds as follows:
Step 1: 5-bromo-2-chloropyridine-4-carboxylic acid is reacted with methanol in the presence of a catalyst to form methyl 5-bromo-2-chloropyridine-4-carboxylate.
Step 2: The resulting methyl ester is then treated with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloroisonicotinate
- Methyl 3-bromoisonicotinate
- Methyl 3-fluoroisonicotinate
- Methyl 2-(trifluoromethyl)isonicotinate
Uniqueness
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNNNSGGBWAUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743894 |
Source
|
Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-41-1 |
Source
|
Record name | Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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